2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine
Brand Name: Vulcanchem
CAS No.: 1306606-89-2
VCID: VC2674905
InChI: InChI=1S/C11H19N3/c1-11(2,3)9-7-14-6-8(12)4-5-10(14)13-9/h7-8H,4-6,12H2,1-3H3
SMILES: CC(C)(C)C1=CN2CC(CCC2=N1)N
Molecular Formula: C11H19N3
Molecular Weight: 193.29 g/mol

2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine

CAS No.: 1306606-89-2

Cat. No.: VC2674905

Molecular Formula: C11H19N3

Molecular Weight: 193.29 g/mol

* For research use only. Not for human or veterinary use.

2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine - 1306606-89-2

Specification

CAS No. 1306606-89-2
Molecular Formula C11H19N3
Molecular Weight 193.29 g/mol
IUPAC Name 2-tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine
Standard InChI InChI=1S/C11H19N3/c1-11(2,3)9-7-14-6-8(12)4-5-10(14)13-9/h7-8H,4-6,12H2,1-3H3
Standard InChI Key LEWMKWVXTQEXHB-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CN2CC(CCC2=N1)N
Canonical SMILES CC(C)(C)C1=CN2CC(CCC2=N1)N

Introduction

Chemical Identity and Structure

2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine is characterized by a fused bicyclic structure consisting of imidazole and pyridine rings. The compound features a partially saturated imidazo[1,2-a]pyridine core with specific substituents at defined positions. The basic chemical identifiers and structural information are summarized in Table 1.

Table 1. Chemical Identifiers and Basic Properties

ParameterValue
IUPAC Name2-tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine
CAS Registry Number1306606-89-2
Molecular FormulaC₁₁H₁₉N₃
Molecular Weight193.29 g/mol
InChIInChI=1S/C11H19N3/c1-11(2,3)9-7-14-6-8(12)4-5-10(14)13-9/h7-8H,4-6,12H2,1-3H3
InChIKeyLEWMKWVXTQEXHB-UHFFFAOYSA-N
SMILESCC(C)(C)C1=CN2CC(CCC2=N1)N
PubChem CID54592555
MDL NumberMFCD18483163
Physical AppearanceOil

The structure of 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine is distinguished by several key features: a tert-butyl group at position 2, which enhances lipophilicity; an amine group at position 6; and a partially saturated ring system . The compound belongs to the broader class of imidazopyridines, which are heterocyclic compounds containing fused imidazole and pyridine rings. In this specific compound, the pyridine portion is partially hydrogenated, as indicated by the 5H,6H,7H,8H notation in its name.

Physicochemical Properties

Understanding the physicochemical properties of 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine is essential for assessing its potential applications in various fields, particularly in medicinal chemistry where properties like solubility, lipophilicity, and stability can significantly impact biological activity.

Physical Properties

The compound appears as an oil at room temperature, which suggests it has a relatively low melting point . The presence of the tert-butyl group contributes to its lipophilicity, while the amine group provides potential for hydrogen bonding interactions. This balance between lipophilic and hydrophilic components can be advantageous for membrane permeability in biological systems.

Spectroscopic Properties and Analytical Data

Predicted collision cross-section data, which can be useful for mass spectrometry-based identification and characterization, is available for various adducts of the compound as shown in Table 2 .

Table 2. Predicted Collision Cross Section Data for Various Adducts

Adductm/zPredicted CCS (Ų)
[M+H]⁺194.16518144.8
[M+Na]⁺216.14712154.9
[M+NH₄]⁺211.19172153.1
[M+K]⁺232.12106151.3
[M-H]⁻192.15062145.8
[M+Na-2H]⁻214.13257148.7
[M]⁺193.15735146.3
[M]⁻193.15845146.3

These collision cross-section values provide important information for analytical characterization using ion mobility spectrometry coupled with mass spectrometry, which can be valuable for identification and purity assessment of the compound .

Biological Activities and Applications

The imidazo[1,2-a]pyridine scaffold, to which 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine belongs, has demonstrated diverse biological activities, making this compound potentially valuable for various therapeutic applications.

Biological ActivityDescription
Anti-bacterialActivity against various bacterial strains
Anti-tumourPotential anti-cancer properties
Anti-protozoalEffectiveness against protozoal infections
Anti-herpesActivity against herpes viruses
Anti-inflammatoryReduction of inflammatory responses
Anti-ulcerativeProtection against ulcer formation
Anti-hypertensiveBlood pressure lowering effects
Anti-histaminicCounteracting histamine effects
Anti-helminthicActivity against parasitic worms

Additionally, compounds from this class have shown activity against human cytomegalovirus and varicella-zoster virus, indicating potential antiviral applications .

Structure-Activity Relationships

The biological activity of 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine is influenced by several structural features:

  • The tert-butyl group: This contributes to lipophilicity and may influence binding to hydrophobic pockets in target proteins.

  • The amine at position 6: This can engage in hydrogen bonding interactions with biological targets and may contribute to specificity in binding.

  • The partially saturated ring: This affects the three-dimensional conformation of the molecule, potentially impacting its ability to interact with biological targets.

These structural features collectively determine the compound's pharmacological profile, including potency, selectivity, and pharmacokinetic properties.

Research Developments and Future Directions

Recent developments in the field of imidazo[1,2-a]pyridines suggest several promising research directions for 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine.

Medicinal Chemistry Applications

The compound's structural features make it suitable for further exploration in medicinal chemistry. Potential research directions include:

  • Optimization of the substituents: Modifications to the tert-butyl group and the amine functionality could potentially enhance specificity and potency against particular targets.

  • Development of hybrid molecules: Combining the imidazo[1,2-a]pyridine scaffold with other pharmacophores could yield molecules with novel or enhanced activities .

  • Targeted drug delivery systems: Exploration of the compound as a component of targeted drug delivery systems, leveraging its unique structural properties .

Analytical and Computational Studies

Further characterization of 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine through advanced analytical and computational methods could provide deeper insights into its properties:

  • Crystal structure analysis: Detailed crystallographic studies, similar to those performed on related compounds, could provide valuable information about its three-dimensional structure and potential binding modes .

  • Hirshfeld surface analysis: This method has been applied to related imidazo[1,2-a]pyridine derivatives to analyze intermolecular interactions, which could be valuable for understanding the compound's behavior in different environments .

  • Computational modeling: Molecular dynamics simulations and docking studies could predict interactions with potential biological targets and guide further development .

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